Ethyl (2,3-dimethylphenyl)acetate
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Overview
Description
Ethyl 2-(2,3-dimethylphenyl)acetate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an ethyl ester group attached to the phenyl ring via an acetate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fischer Esterification: This method involves the reaction of 2-(2,3-dimethylphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: : Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: Ethyl 2-(2,3-dimethylphenyl)acetate can undergo hydrolysis in the presence of an acid or base to yield 2-(2,3-dimethylphenyl)acetic acid and ethanol.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Hydrolysis: 2-(2,3-dimethylphenyl)acetic acid and ethanol.
Reduction: 2-(2,3-dimethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of esterification and transesterification reactions .
Biology and Medicine
- Potential applications in drug development due to its structural similarity to bioactive compounds.
- Investigated for its antimicrobial and anti-inflammatory properties .
Industry
- Utilized in the fragrance and flavor industry due to its pleasant odor.
- Used as a solvent and plasticizer in various industrial applications .
Mechanism of Action
The mechanism of action of ethyl 2-(2,3-dimethylphenyl)acetate in biological systems involves its interaction with cellular enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active 2-(2,3-dimethylphenyl)acetic acid, which can then interact with molecular targets such as enzymes involved in inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester structure but with a benzene ring instead of a substituted phenyl ring.
Methyl 2-(2,3-dimethylphenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
- The presence of the 2,3-dimethyl substitution on the phenyl ring imparts unique steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems.
- Its specific ester linkage and substitution pattern make it distinct in terms of odor and potential applications in fragrance and flavor industries .
Properties
CAS No. |
105337-79-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 2-(2,3-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)8-11-7-5-6-9(2)10(11)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
NZSPLCIOFNVRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC(=C1C)C |
Origin of Product |
United States |
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